1-(trifluoromethyl)cycloheptane-1-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is an organic compound with the molecular formula C9H13F3O2 It is characterized by a cycloheptane ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)cycloheptane-1-carboxylic acid typically involves the introduction of a trifluoromethyl group into a cycloheptane ring followed by carboxylation. One common method is the trifluoromethylation of cycloheptanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives.
Scientific Research Applications
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Uniqueness
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
2567497-91-8 |
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Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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